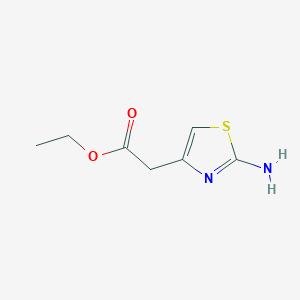

Ethyl 2-amino-4-thiazoleacetate

Description

Properties

IUPAC Name |

ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQNGLYXRFCPGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201389 | |

| Record name | Ethyl 2-aminothiazol-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53266-94-7 | |

| Record name | Ethyl 2-amino-4-thiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53266-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-aminothiazol-4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053266947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-aminothiazol-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-aminothiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-aminothiazol-4-acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LA52G9LVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the structure of Ethyl 2-amino-4-thiazoleacetate?

An In-Depth Technical Guide to Ethyl 2-amino-4-thiazoleacetate: Structure, Synthesis, and Applications

Abstract

This compound is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a multitude of biologically active molecules. Its structure, centered around a 2-aminothiazole core, imparts unique chemical properties that have been exploited extensively in pharmaceutical and agrochemical research. This technical guide provides a comprehensive examination of the molecular structure, physicochemical properties, and spectroscopic profile of this compound. Furthermore, it details a representative synthetic protocol and explores its versatile applications, particularly its role as a key intermediate in the development of cephalosporin antibiotics and novel anticancer agents. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this important chemical entity.

Introduction: The Significance of a Privileged Scaffold

In the field of medicinal chemistry, certain molecular frameworks, known as "privileged structures," appear recurrently in the architecture of successful therapeutic agents. The 2-aminothiazole nucleus is a prime example of such a scaffold, renowned for its ability to interact with a wide array of biological targets.[1][2] this compound (EATA) is a highly versatile derivative of this core structure, valued as a key intermediate and building block in organic synthesis.[1][3][4] Its strategic combination of a reactive amino group, a chelating thiazole ring, and a modifiable ester functional group makes it an indispensable tool for constructing complex molecules, from life-saving antibiotics to targeted cancer therapies and advanced agrochemicals.[1][3][4]

Chapter 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's identity and intrinsic properties is the foundation of its effective application. This chapter elucidates the structural and physical characteristics of this compound.

Chemical Identity

To avoid ambiguity in research and manufacturing, EATA is identified by several names and registry numbers.

| Identifier | Value |

| IUPAC Name | ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate[5] |

| Common Synonyms | Ethyl (2-Amino-4-thiazolyl)acetate, (2-Amino-4-thiazolyl)acetic acid ethyl ester[5][6] |

| CAS Number | 53266-94-7[4] |

| Molecular Formula | C₇H₁₀N₂O₂S[4] |

| Molecular Weight | 186.23 g/mol [4][5] |

| InChI Key | SHQNGLYXRFCPGZ-UHFFFAOYSA-N |

| SMILES String | CCOC(=O)Cc1csc(N)n1 |

Structural Elucidation

The structure of this compound is composed of three key functional regions:

-

The Thiazole Ring : A five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This ring system is electron-rich and capable of various chemical transformations and biological interactions, contributing significantly to the biological activity of its derivatives.[1][4]

-

The 2-Amino Group : An exocyclic amino group attached to the C2 position of the thiazole ring. This group is a key nucleophilic center and a hydrogen bond donor, crucial for its role in enzymatic interactions and as a reactive handle in multi-step syntheses.

-

The 4-Ethylacetate Group : An ethyl ester of an acetic acid moiety linked to the C4 position. This group provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to generate diverse libraries of compounds.

Physicochemical Properties

The bulk properties of EATA dictate its handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | Slightly yellow to beige or brown crystalline powder | [3][4] |

| Melting Point | 92-96 °C | [3][4] |

| Storage Temp. | 2-8 °C | [4] |

| Density | 1.295 g/cm³ | [6] |

| Flash Point | 185 °C | [6] |

Spectroscopic Profile

Structural confirmation of EATA is routinely achieved through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

-

¹H NMR : The proton NMR spectrum provides characteristic signals that confirm the molecular structure. For instance, in DMSO-d6, expected peaks include a triplet around 1.17 ppm for the methyl protons (-CH₃) of the ethyl group, a quartet around 4.08 ppm for the methylene protons (-OCH₂-) of the ethyl group, a singlet around 3.72 ppm for the methylene protons adjacent to the thiazole ring (-CH₂-COO), a singlet around 6.68 ppm for the vinyl proton on the thiazole ring, and a broad singlet for the amino protons (-NH₂).[3] The availability of public ¹H and ¹³C NMR spectra serves as a reliable reference for identity confirmation.[7][8]

Chapter 2: Synthesis and Manufacturing

The synthesis of this compound is a well-established process in industrial and laboratory settings. The most common approach is a variation of the Hantzsch thiazole synthesis.

Representative Synthetic Protocol

A common industrial method involves a multi-step process starting from ethyl acetoacetate. This approach provides a high yield of a related intermediate, ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate, which is crucial for certain antibiotic side chains. A more direct synthesis of EATA itself involves the reaction of 2-aminothiazole-4-acetic acid with ethanol.

Protocol: Esterification of 2-Aminothiazole-4-acetic Acid [3]

This protocol describes the conversion of the parent acid to its ethyl ester, a common final step in a multi-stage synthesis.

-

Reaction Setup : A stirred solution of 2-aminothiazole-4-acetic acid (500 mg, 3.2 mmol) in ethanol (5 mL) is prepared in a suitable reaction vessel and cooled to 0 °C in an ice bath.

-

Reagent Addition : Thionyl chloride (0.460 mL, 6.321 mmol, 2 equivalents) is added dropwise to the cooled, stirred solution. The thionyl chloride acts as an activating agent for the esterification.

-

Reaction Progression : The reaction mixture is allowed to warm to room temperature and stirred continuously for 16 hours. During this time, the mixture typically clarifies as the starting material is consumed.

-

Workup and Isolation : Upon completion, the solvent and excess reagent are removed by distillation under reduced pressure.

-

Purification : To further purify the product, two solvent exchanges with ethanol are performed, followed by removal of the solvent under reduced pressure. This yields the final product, this compound, as a brown oil in quantitative yield.[3] The product can often be used directly in subsequent reactions without further purification.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in a common synthesis pathway for a related antibiotic intermediate, demonstrating the core cyclization reaction.

Chapter 3: Role in Drug Development and Other Applications

The utility of this compound stems from its versatile chemical nature, allowing it to serve as a foundational piece in constructing a wide range of functional molecules.

Biological Significance and Mechanism of Action

EATA's primary role is that of a synthetic intermediate. The biological activity arises from the final molecules it helps create. The 2-aminothiazole core is a potent pharmacophore known to interact with various enzymes and receptors.[2] Furthermore, EATA itself is an organic ligand with strong coordination ability due to the presence of nitrogen and oxygen atoms, allowing it to form stable complexes with metal ions.[1][3] This property can be harnessed to enhance the biological efficacy of metal-based drugs or to develop novel catalysts.

Key Applications

-

Pharmaceuticals : This is the most significant area of application.

-

Antibiotics : It is a critical building block for the side chains of third-generation cephalosporin antibiotics, including Cefdinir, Cefotaxime, and Ceftriaxone.[3][9]

-

Anticancer Agents : The 2-aminothiazole scaffold is present in numerous anticancer drugs. EATA serves as an intermediate for synthesizing targeted therapies like kinase inhibitors and compounds that inhibit tumor cell growth.[1][2][10]

-

Anti-inflammatory and Enzyme Inhibitors : Researchers utilize the compound to develop novel anti-inflammatory agents and molecules that can selectively inhibit enzyme activity.[4]

-

-

Agrochemicals : The thiazole structure is effective in designing novel fungicides and herbicides, offering potential for improved crop protection.[4]

-

Material Science and Coordination Chemistry : Its unique structural properties and ability to act as a ligand make it a subject of research for creating new materials and metal complexes with specific catalytic or electronic properties.[1]

Application Pathway Visualization

The structural features of EATA directly enable its diverse applications.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool in modern science. Its well-defined structure, characterized by the biologically significant 2-aminothiazole ring, provides a robust and versatile platform for innovation. From the synthesis of essential medicines that combat infectious diseases and cancer to the development of next-generation agrochemicals and materials, EATA's influence is extensive. The continued exploration of its chemistry and applications promises to yield further advancements across multiple scientific disciplines, reinforcing its status as a cornerstone of synthetic chemistry.

References

- PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester. National Center for Biotechnology Information.

- PubChem. (n.d.). Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate. National Center for Biotechnology Information.

- Google Patents. (2016). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).

- ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis.

- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

- Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.

Sources

- 1. Buy this compound | 53266-94-7 [smolecule.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 53266-94-7 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound(53266-94-7) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(53266-94-7) 13C NMR spectrum [chemicalbook.com]

- 9. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

Introduction: The Significance of a Privileged Scaffold

An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-amino-4-thiazoleacetate

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry and materials science. Its structure features a 2-aminothiazole ring, a scaffold recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. This guide, prepared from the perspective of a Senior Application Scientist, delves into the core chemical properties of this versatile building block, offering not just data, but a causal understanding of its synthesis, reactivity, and characterization. This molecule serves as a critical intermediate in the synthesis of numerous pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents, as well as agrochemicals such as fungicides and herbicides. Its utility stems from the unique electronic properties of the thiazole ring and the strategic placement of reactive functional groups—an amino group and an ethyl ester—which allow for diverse chemical modifications.

Physicochemical and Spectroscopic Profile

Characterizing a starting material with high fidelity is the foundation of any successful synthetic campaign. The physical and spectroscopic properties of this compound are well-defined, providing a clear fingerprint for identity and purity assessment.

Physicochemical Properties

The compound typically appears as a slightly yellow to beige or light brown crystalline powder. Its stability under normal laboratory conditions makes it a reliable reagent in multi-step syntheses.

| Property | Value | Source(s) |

| CAS Number | 53266-94-7 | |

| Molecular Formula | C₇H₁₀N₂O₂S | |

| Molecular Weight | 186.23 g/mol | |

| Melting Point | 92-96 °C | |

| Appearance | Slightly yellow to beige crystalline powder | |

| Boiling Point | 318.5 °C (Predicted) | |

| Flash Point | 185 °C (Closed cup) | |

| Density | 1.295 g/cm³ (Predicted) |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural confirmation. The key to interpreting these spectra lies in understanding how the molecule's functional groups and overall structure give rise to specific signals.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. The ethyl ester group presents a characteristic triplet-quartet pattern. The two methylene protons adjacent to the ester and the thiazole ring, respectively, appear as singlets (or broad peaks depending on the solvent and concentration), as does the lone proton on the thiazole ring. The amino protons typically appear as a broad singlet. A representative spectrum in DMSO-d₆ shows peaks around δ 1.17 (t, 3H), 3.72 (s, 2H), 4.08 (q, 2H), 6.68 (s, 1H), and 9.43 (br s, 2H).

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Expect strong absorptions corresponding to N-H stretching of the primary amine, C=O stretching of the ester, and C=N and C-S stretching vibrations characteristic of the thiazole ring.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ would be observed at m/z 186.

| Spectroscopic Data | Key Features | Source(s) |

| ¹H NMR | Signals for ethyl (CH₃, CH₂), acetate methylene (CH₂), thiazole (CH), and amine (NH₂) protons. | |

| IR | Absorptions for N-H, C=O (ester), C=N, and C-S bonds. | |

| MS (GC-MS) | Molecular ion peak at m/z = 186. |

Synthesis: The Hantzsch Thiazole Synthesis

The most common and efficient method for preparing 2-aminothiazoles is the Hantzsch thiazole synthesis, first described in 1887. This reaction provides a direct route to the thiazole core by reacting an α-haloketone (or in this case, an α-haloester derivative) with a thioamide. For this compound, the synthesis involves the condensation of an ethyl 4-haloacetoacetate with thiourea.

The causality behind this choice of methodology is its high efficiency, operational simplicity, and the ready availability of starting materials. The reaction proceeds via a well-established mechanism involving nucleophilic attack followed by intramolecular cyclization and dehydration.

Reaction Mechanism

The process is a classic example of heterocyclic ring formation chemistry.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution, confirmed by spectroscopic analysis of the product, validates the procedure.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.2 equivalents) in absolute ethanol.

-

Initiation: To the stirring solution, add ethyl 4-chloroacetoacetate (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Refluxing in ethanol provides the necessary activation energy for the cyclization and dehydration steps while serving as a suitable solvent for the reactants.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water or a dilute sodium carbonate solution to precipitate the product and neutralize any acid formed.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration through a Buchner funnel.

-

Purification: Wash the filter cake with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

-

Characterization: Dry the purified product under vacuum. Confirm its identity and purity using melting point analysis, NMR, and IR spectroscopy as detailed above.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in its predictable reactivity at three key sites, making it a versatile scaffold for building molecular complexity.

Caption: Key Reactive Sites on this compound.

-

Reactions at the Amino Group (Site A): The exocyclic amino group at the C2 position is a potent nucleophile. This is the most common site for derivatization in drug discovery programs.

-

Acylation and Amidation: It readily reacts with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides. This reaction is fundamental for attaching various side chains to the thiazole core.

-

Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, for instance, reacting with isothiocyanates to form thiourea derivatives.

-

-

Reactions at the Ester Group (Site B): The ethyl ester is susceptible to classic ester chemistry.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-amino-4-thiazoleacetic acid. This carboxylic acid provides a new handle for further modifications, such as amide bond formation.

-

Transesterification: Reaction with other alcohols under appropriate catalytic conditions can swap the ethyl group for other alkyl or aryl groups.

-

-

Coordination Chemistry of the Thiazole Ring (Site C): The nitrogen and sulfur atoms within the thiazole ring, along with the exocyclic amine and ester oxygen, can act as ligands, coordinating with various metal ions. It can function as a bidentate ligand, forming stable complexes with metals like zinc(II) and cadmium(II). This property is explored in the development of metal-based drugs and catalysts.

Applications in Drug Development and Beyond

The derivatization potential of this compound makes it a cornerstone intermediate for a multitude of bioactive compounds.

-

Antibiotics: The 2-aminothiazole moiety is a key structural feature in the side chains of third and fourth-generation cephalosporin antibiotics like cefotaxime and ceftriaxone.

-

Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. It is a building block for kinase inhibitors and compounds targeting tumor cell growth.

-

Anti-inflammatory and Other Therapeutic Agents: The scaffold is present in compounds developed as anti-inflammatory, antidiabetic, anticonvulsant, and antihypertensive agents.

-

Agrochemicals: In agricultural science, it serves as an intermediate for creating novel fungicides and herbicides, leveraging the inherent biological activity of the thiazole ring.

Safety and Handling

As with any chemical reagent, proper handling is essential for laboratory safety.

-

Hazards: The compound is classified as a combustible solid. It may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation in the life sciences. Its straightforward Hantzsch synthesis, well-defined spectroscopic signature, and predictable, multi-faceted reactivity make it an invaluable tool for medicinal chemists and material scientists. A thorough understanding of its core chemical properties—from the mechanism of its formation to the nucleophilicity of its amino group—empowers researchers to rationally design and synthesize novel molecules with tailored biological and physical properties, driving forward the development of next-generation therapeutics and advanced materials.

References

- Ethyl 2-amino-4-thiazoleacet

- Buy Ethyl 2-amino-4-thiazoleacet

- Ethyl 2-aminothiazole-4-acet

- Ethyl 2-(2-aminothiazole-4-yl)

- 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454. PubChem.

- Ethyl (2-amino-4-thiazolyl)

- Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).

- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.

- This compound. Echemi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_7UT8OE8OhkAwWR5DNoWVcyC-TFKxkzo5UerK1-erKAomWYOrTBMqIDGTTgx10J67jzuR-a-miypEupwufPfBGfM9hMXmY1jay46ecG5_GBntP-KgbdMsRlbBABAkIEEq8woVsNP0Igq71rq-tD03Q2QIyZTDV9UVswA2RV4FeeTLXiro5QIcz9KO](

A Senior Application Scientist’s Guide to the Synthesis of Ethyl 2-amino-4-thiazoleacetate

An In-depth Technical Guide on the Synthesis, Optimization, and Application of a Keystone Pharmaceutical Intermediate

Foreword: The Strategic Importance of the 2-Aminothiazole Scaffold

In the landscape of modern drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets, offering a foundation for developing diverse therapeutic agents. The 2-aminothiazole nucleus is a quintessential example of such a scaffold.[1][2][3] Its rigid, planar structure and rich hydrogen-bonding capabilities make it a cornerstone in medicinal chemistry, found in a wide array of marketed drugs, including antivirals, anticancer agents, and anti-inflammatory compounds.[4][5]

This guide focuses on the synthesis of a critical derivative, Ethyl 2-amino-4-thiazoleacetate. This molecule is not merely another compound; it is a high-value starting material, particularly renowned for its role in constructing the side chains of third-generation cephalosporin antibiotics.[6][7] Our objective is to provide a comprehensive, field-proven guide that moves beyond a simple recitation of steps. We will explore the causal relationships behind the protocol, offering insights into process optimization and validation that are critical for researchers, scientists, and drug development professionals aiming for reproducible, high-yield synthesis.

Part 1: The Core Synthesis via Hantzsch Thiazole Condensation

The most reliable and widely adopted method for preparing 2-aminothiazoles is the Hantzsch thiazole synthesis, first reported in 1887.[8][9] This venerable reaction involves the condensation of an α-haloketone or a related electrophile with a thioamide-containing compound.[10][11] For our target molecule, the specific reactants are ethyl bromopyruvate and thiourea.

The Underlying Mechanism: A Stepwise Rationale

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The synthesis is not a simple mixing of reagents but a logical sequence of nucleophilic attack and intramolecular cyclization, driven by the formation of a stable aromatic ring.[10][12]

The process unfolds in four key stages:

-

Nucleophilic Attack (Sₙ2 Reaction): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of ethyl bromopyruvate. This displaces the bromide ion and forms an S-alkylated isothiouronium salt intermediate.[12]

-

Proton Transfer: A proton transfer likely occurs, positioning the molecule for cyclization.

-

Intramolecular Cyclization: One of the nitrogen atoms of the isothiouronium intermediate attacks the carbonyl carbon of the ester group. This step forms the five-membered ring characteristic of the thiazole core.

-

Dehydration & Aromatization: The tetrahedral intermediate collapses, eliminating a molecule of water. This final dehydration step results in the formation of the stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.

Below is a visual representation of this mechanistic pathway.

Caption: The Hantzsch mechanism for this compound synthesis.

Field-Validated Experimental Protocol

This protocol is designed for robustness and high yield. Every step is included to ensure the self-validating nature of the synthesis.

Materials & Equipment:

-

Thiourea (CH₄N₂S)

-

Ethyl bromopyruvate (C₅H₇BrO₃)

-

Ethanol (95% or absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Ice bath

-

Buchner funnel and filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (e.g., 12.9 g, 0.170 mol) in ethanol (45 mL). Stir the mixture for 10 minutes to ensure complete dissolution.[13] Causality: Using a slight excess of thiourea ensures the complete consumption of the more expensive ethyl bromopyruvate.

-

Reagent Addition: Slowly add ethyl bromopyruvate (e.g., 19.4 mL, 0.155 mol) to the stirred thiourea solution.[13] Safety Insight: Ethyl bromopyruvate is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Thermal Cycling: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 70-80°C).[14] Maintain this temperature with continuous stirring for 1-4 hours. Causality: Heating provides the necessary activation energy for the condensation and cyclization steps. Refluxing prevents solvent loss.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation of Crude Product: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Subsequently, pour the reaction mixture into a beaker containing ice water (approx. 400 mL).[14] A precipitate will form. Causality: The organic product is poorly soluble in cold water, causing it to precipitate out while unreacted thiourea and salts remain in the aqueous phase.

-

Collection and Drying: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold water to remove any residual impurities. Allow the product to air-dry or dry it in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. Yields of over 90% are commonly reported for this procedure.[13]

Part 2: Process Optimization and Validation

Achieving a consistently high yield and purity requires a deeper understanding of the reaction variables. The following section details key optimization parameters.

Key Parameter Optimization

| Parameter | Standard Condition | Rationale & Optimization Insights |

| Solvent | Ethanol | Ethanol provides excellent solubility for both reactants and is easily removed. For greener synthesis, solvent-free conditions or mixtures with water have been explored, sometimes requiring a catalyst to maintain high yields.[15][16] |

| Temperature | 70-80°C (Reflux) | This temperature provides a balance between reaction rate and stability. Lower temperatures result in sluggish reactions, while excessively high temperatures can promote side reactions and decomposition, leading to lower yields.[16] |

| Stoichiometry | ~1.1 eq. Thiourea | A slight excess of thiourea is cost-effective and drives the reaction to completion. A large excess can complicate purification. The molar ratio is a critical factor to optimize for maximizing yield.[17] |

| Catalysis | Uncatalyzed (Classic) | The classic Hantzsch synthesis is often performed without a catalyst. However, modern variations employ catalysts like silica-supported tungstosilisic acid to achieve excellent yields (79-90%) under milder conditions or with reduced reaction times.[15][16] |

graph TD { A[Start: Define Synthesis Goals] --> B{Parameter Selection}; B --> C1[Solvent]; B --> C2[Temperature]; B --> C3[Stoichiometry]; B --> C4[Catalyst?]; C1 --> D{Experiment & Analyze}; C2 --> D; C3 --> D; C4 --> D; D --> E{Results Meet Specs?}; E -- No --> B; E -- Yes --> F[Finalize Protocol];// Styling style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style C1 fill:#FFFFFF,stroke:#333,stroke-width:1px,fontcolor:#202124 style C2 fill:#FFFFFF,stroke:#333,stroke-width:1px,fontcolor:#202124 style C3 fill:#FFFFFF,stroke:#333,stroke-width:1px,fontcolor:#202124 style C4 fill:#FFFFFF,stroke:#333,stroke-width:1px,fontcolor:#202124 style D fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: A logical workflow for optimizing the Hantzsch synthesis protocol.

Purification and Characterization

The crude product is typically of high purity, but for applications in drug development, further purification and rigorous characterization are mandatory.

Purification: Recrystallization from an ethyl acetate/hexane mixture is an effective method for obtaining a highly pure, off-white to pale yellow solid.[13]

Analytical Characterization: The identity and purity of the final compound must be confirmed using a suite of spectroscopic and physical methods.

| Technique | Expected Result for this compound |

| ¹H NMR | δ (ppm): ~1.17 (t, 3H, -CH₃), ~3.72 (s, 2H, -CH₂-), ~4.08 (q, 2H, -O-CH₂-), ~6.68 (s, 1H, thiazole H), ~9.43 (s, 2H, -NH₂, broad).[6][18] |

| ¹³C NMR | Expected peaks for ester carbonyl, aromatic carbons of the thiazole ring, and aliphatic carbons. |

| IR (KBr) | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and C=N stretching (thiazole ring).[19][20] |

| Mass Spec. | Molecular Ion (M⁺) peak at m/z = 186.05.[19][21] |

| Melting Point | 92-95 °C (literature values may vary slightly).[22] |

Part 3: Application in Pharmaceutical Development

This compound is a strategically important building block, primarily because it provides a direct route to complex side chains used in advanced antibiotics.[6]

Primary Application: Cephalosporin Antibiotics The compound is a key precursor for the synthesis of the 7-acyl side chain of numerous third and fourth-generation cephalosporins, such as Cefdinir and Cefditoren. This side chain is critical for the drug's antibacterial spectrum and its stability against β-lactamase enzymes.

Caption: Synthetic pathway from starting materials to a final drug class.

The 2-aminothiazole core derived from this intermediate imparts potent biological activity, and its continued use in the synthesis of novel kinase inhibitors, antiprion agents, and other therapeutics underscores its enduring importance in medicinal chemistry.[5]

Conclusion

The Hantzsch synthesis of this compound from thiourea is a classic, yet highly relevant, transformation in organic and medicinal chemistry. Its success hinges on a solid understanding of the underlying mechanism and the careful control of key reaction parameters. This guide has provided a detailed, rationale-driven protocol, moving from the foundational chemistry to practical optimization and final application. For the drug development professional, mastery of this synthesis provides access to a privileged scaffold, opening doors to the creation of novel and effective therapeutic agents.

References

- Belmessieri, D., Sinisterra, J. V., & Alcántara, A. R. (2011). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 16(5), 3564-3576. [Link]

- Hassan, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. [Link]

- SciSpace. (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. ChemistrySelect. [Link]

- Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]

- ResearchGate. Drugs currently in use based on 2-aminothiazole skeleton. [Link]

- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

- ResearchGate. (2023). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [Link]

- PubChem. 4-Thiazoleacetic acid, 2-amino-, ethyl ester.

- Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

- ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. [Link]

- PubChem. Ethyl 2-aminothiazole-4-carboxylate.

- Ibrahim, M. A. A. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Journal of Advanced Research in Medical & Pharmaceutical Sciences, 6(1), 1-10. [Link]

- SynArchive. Hantzsch Thiazole Synthesis. [Link]

- ResearchGate.

- Chem Help ASAP. (2020).

- Google Patents. (2016). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)

- Google Patents. (2014).

- Google Patents. (2018).

- National Institutes of Health. (2016).

- ResearchGate. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]

- Farmacia Journal. (2015). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

- National Institutes of Health. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. [Link]

- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

- National Institutes of Health. (2013). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. [Link]

- PubMed. (1983). Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido]-cephalosporins. [Link]

- MDPI. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 53266-94-7 [chemicalbook.com]

- 7. Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido]-cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. synarchive.com [synarchive.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. echemi.com [echemi.com]

- 14. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 15. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]

- 18. This compound(53266-94-7) 1H NMR spectrum [chemicalbook.com]

- 19. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. This compound | LGC Standards [lgcstandards.com]

- 22. echemi.com [echemi.com]

The 2-Aminothiazole Core: A Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide on the Core Utility of Ethyl 2-Amino-4-Thiazoleacetate in Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. Rather than focusing on a singular mechanism of action for the compound itself, we will explore its pivotal role as a versatile chemical scaffold—a "privileged structure" in medicinal chemistry. The true value of this molecule lies in its capacity to serve as a foundational building block for a diverse array of potent and specific therapeutic agents. We will delve into the mechanisms of action of its key derivatives, supported by experimental insights and protocols.

This compound is an organic compound featuring a central thiazole ring, an ethyl ester group, and a critical amino group.[1] Its structure is a cornerstone in synthetic and medicinal chemistry.[2] The 2-aminothiazole moiety is widely recognized as a "privileged structure" because it can be derivatized to interact with a multitude of biological targets, leading to a wide range of pharmacological activities.[3][4]

The inherent chemical properties of this compound, including its reactive amino and ester groups, make it an ideal starting material for creating large libraries of compounds for high-throughput screening.[1] It is primarily utilized as a key intermediate in the synthesis of more complex molecules with therapeutic applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[5][6][7]

Core Mechanism: A Hub for Synthesis and Derivatization

The primary "action" of this compound is not biological, but chemical. It serves as a versatile precursor for the synthesis of biologically active molecules.[2] The presence of nitrogen and oxygen atoms allows it to act as a bidentate ligand, forming coordination complexes with metal ions like zinc and cadmium, a property that is leveraged in various chemical syntheses.[1]

The true mechanistic story unfolds upon its derivatization. The 2-amino group is a key nucleophile, readily reacting with various electrophiles to form amides, ureas, Schiff bases, and other functional groups. These modifications are crucial for tuning the resulting molecule's pharmacological profile.

Caption: Synthetic pathway from the core scaffold to therapeutic effect.

Mechanisms of Action of Key this compound Derivatives

The broad therapeutic potential of this scaffold is best understood by examining the mechanisms of its derivatives across different disease areas.

Anticancer Agents

Derivatives of 2-aminothiazole are prominent in oncology research, with some, like Dasatinib, achieving clinical use.[4] Their mechanisms are varied and target specific hallmarks of cancer.

-

Kinase Inhibition: Many derivatives are designed as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. Targets include Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), B-RAF, and Src kinase.[4][8] By blocking the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, halting signal transduction pathways that drive cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Certain derivatives interfere with microtubule dynamics, a validated anticancer strategy. They bind to tubulin, preventing its polymerization into microtubules, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Inhibition of DNA-Related Enzymes: Some derivatives act as inhibitors of enzymes crucial for DNA replication and repair, such as topoisomerase and Poly(ADP-Ribose) Polymerase-1 (PARP-1).[9]

Sources

- 1. Buy this compound | 53266-94-7 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profile of Ethyl 2-amino-4-thiazoleacetate: A Technical Guide

Introduction

Ethyl 2-amino-4-thiazoleacetate is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] Its scaffold is a core component in a variety of biologically active compounds, including cephalosporin antibiotics like Cefdinir.[1] The precise elucidation of its molecular structure is paramount for ensuring the integrity of these synthetic pathways and the quality of the final active pharmaceutical ingredients. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

The structural integrity of this compound is confirmed through a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a comprehensive and validated molecular characterization.

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of all atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons.

Experimental Protocol: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6) as the solvent.[1][3]

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.17 | t | 3H | -CH₂CH₃ |

| 3.72 | s | 2H | -CH₂ -COO- |

| 4.08 | q | 2H | -OCH₂ CH₃ |

| 6.68 | s | 1H | Thiazole C5-H |

| 9.43 (DMSO-d6) / ~5.0 (CDCl₃, broad) | s | 2H | -NH₂ |

Interpretation: The ¹H NMR spectrum clearly corroborates the structure of this compound. The triplet at 1.17 ppm and the quartet at 4.08 ppm are characteristic of an ethyl group, with the splitting pattern arising from the coupling between the methyl and methylene protons. The singlet at 3.72 ppm corresponds to the methylene protons adjacent to the thiazole ring and the carbonyl group. The singlet at 6.68 ppm is assigned to the lone proton on the thiazole ring. The broad singlet for the amino protons is solvent-dependent, appearing around 9.43 ppm in DMSO-d6 and often broader and at a lower chemical shift in CDCl₃ due to exchange with trace amounts of water.[1][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Experimental Protocol: The ¹³C NMR spectrum was recorded on a 100 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[5]

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| 14.2 | -OCH₂C H₃ |

| 35.8 | -C H₂-COO- |

| 61.2 | -OC H₂CH₃ |

| 106.5 | Thiazole C 5 |

| 148.1 | Thiazole C 4 |

| 168.9 | C =O (Ester) |

| 170.1 | Thiazole C 2 (C=N) |

Interpretation: The ¹³C NMR spectrum is consistent with the proposed structure, showing seven distinct carbon signals. The upfield signals at 14.2 ppm and 61.2 ppm correspond to the ethyl group carbons. The signal at 35.8 ppm is assigned to the methylene carbon of the acetate group. The three signals in the aromatic region are attributed to the thiazole ring carbons, with the carbon attached to the amino group (C2) appearing at the most downfield shift (170.1 ppm). The carbonyl carbon of the ester group is observed at 168.9 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Experimental Protocol: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr disc or using an Attenuated Total Reflectance (ATR) accessory.[6]

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine) |

| 3100-3000 | Medium | C-H stretching (aromatic/vinylic) |

| 2980-2850 | Medium | C-H stretching (aliphatic) |

| 1735 | Strong | C=O stretching (ester) |

| 1620 | Strong | C=N stretching (thiazole ring) |

| 1550 | Medium | N-H bending (amine) |

| 1240 | Strong | C-O stretching (ester) |

Interpretation: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The broad band in the 3400-3200 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary amine. The strong absorption at 1735 cm⁻¹ is characteristic of the C=O stretching of the ester group. The presence of the thiazole ring is confirmed by the C=N stretching vibration around 1620 cm⁻¹. The various C-H and C-O stretching and bending vibrations further support the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: The mass spectrum was obtained using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI).[6]

Data Summary:

| m/z | Relative Intensity (%) | Assignment |

| 186 | 45 | [M]⁺ (Molecular Ion) |

| 141 | 100 | [M - OCH₂CH₃]⁺ |

| 114 | 55 | [M - C₄H₅O₂]⁺ |

| 97 | 30 | [C₄H₃N₂S]⁺ |

Interpretation: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 186, which corresponds to the molecular weight of this compound (C₇H₁₀N₂O₂S).[6] The fragmentation pattern provides further structural confirmation. The base peak at m/z 141 is attributed to the loss of the ethoxy group (-OCH₂CH₃). The peak at m/z 114 likely results from the loss of the entire ethyl acetate side chain. The fragment at m/z 97 corresponds to the stable 2-aminothiazole ring structure.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a definitive structural confirmation of this compound. The congruence of the data from these orthogonal analytical techniques instills a high degree of confidence in the identity and purity of this important synthetic intermediate. This guide serves as a detailed reference for scientists, ensuring the accurate and reliable use of this compound in research and development.

References

- PubChem.

- iChemical. Ethyl 2-(2-aminothiazol-4-yl)

- The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- PubMed Central. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [Link]

Sources

- 1. This compound | 53266-94-7 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound(53266-94-7) 1H NMR spectrum [chemicalbook.com]

- 4. Ethyl 2-(2-aminothiazol-4-yl)acetate, CAS No. 53266-94-7 - iChemical [ichemical.com]

- 5. This compound(53266-94-7) 13C NMR [m.chemicalbook.com]

- 6. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of the 2-Aminothiazole Scaffold: A Technical Guide to the Anticancer Properties of Ethyl 2-amino-4-thiazoleacetate and its Analogs

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs. Ethyl 2-amino-4-thiazoleacetate, as a key synthetic intermediate, represents a valuable scaffold for the development of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of the anticancer properties associated with this chemical entity, focusing on the mechanistic pathways and preclinical validation methodologies. While direct, extensive research on the parent compound is emerging, this document synthesizes the current understanding by examining its more extensively studied derivatives. We will delve into the induction of apoptosis and cell cycle arrest as primary mechanisms of action, supported by detailed experimental protocols for in vitro evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 2-aminothiazole scaffold in oncology.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in drug discovery due to its ability to engage in diverse biological interactions.[2] The 2-aminothiazole derivative, in particular, is a fundamental component of several clinically significant anticancer agents, including the tyrosine kinase inhibitor Dasatinib.[2] This highlights the potential of this scaffold to interact with critical targets in cancer cells and disrupt the pathways driving disease progression.

This compound serves as a versatile starting material for the synthesis of a wide array of more complex molecules.[3][4] Its inherent chemical functionalities—an amino group, an ester, and the thiazole core—provide multiple points for chemical modification, allowing for the systematic optimization of pharmacological properties.[5] Research has shown that derivatives of this compound exhibit significant biological activity, notably the ability to inhibit the growth of various tumor cell lines.[6] This guide will, therefore, use illustrative examples from the literature on such derivatives to provide a comprehensive understanding of the anticancer potential rooted in this core structure.

Chemical Synthesis of the Core Scaffold

The synthesis of this compound and its derivatives is well-established, with the Hantzsch thiazole synthesis being a common and efficient method. A general approach involves the reaction of an α-halocarbonyl compound with a thiourea derivative.

General Synthesis Protocol for this compound Derivatives

A widely used method for synthesizing the core scaffold involves the reaction of ethyl bromopyruvate and thiourea in absolute ethanol, which is refluxed for an extended period.[4] For derivatives, substituted thioureas or modified α-halocarbonyls can be employed.

Example Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate: A preparation method involves dissolving thiourea and sodium carbonate in ethanol, followed by the dropwise addition of ethyl 2-chloroacetoacetate at a moderately elevated temperature (40-55 °C). The reaction mixture is then heated for several hours to drive the cyclization.[7] Subsequent workup, including solvent removal, filtration, and pH adjustment, yields the final product.[7]

Anticancer Mechanisms: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of 2-aminothiazole derivatives is often attributed to two primary cellular mechanisms: the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest).

Apoptosis Induction

Apoptosis is a regulated process essential for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by activating apoptotic pathways within tumor cells. Derivatives of the 2-aminothiazole scaffold have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This is often characterized by:

-

Modulation of Bcl-2 Family Proteins: A decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in pro-apoptotic proteins (e.g., Bax).[8]

-

Caspase Activation: The cleavage and activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.[8][9]

-

DNA Fragmentation: The ultimate degradation of cellular DNA, a hallmark of late-stage apoptosis.[8]

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell proliferation, often due to a dysfunctional cell cycle. Certain 2-aminothiazole derivatives have been found to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[9] This is typically observed as an accumulation of cells in a specific phase of the cycle, such as G2/M or G1.[10][11] This arrest is often mediated by the modulation of key regulatory proteins, including cyclin-dependent kinases (CDKs) and their inhibitors (e.g., p21, p27).[12][13]

Preclinical Evaluation: A Case Study on a 2-Aminothiazole Derivative

To illustrate the practical application of these concepts, we will examine the findings from a study on novel derivatives of Ethyl 2-amino-4-thiazolecarboxylate designed to target colorectal cancer.[1]

In Vitro Cytotoxicity Assessment

The initial step in evaluating a potential anticancer compound is to determine its cytotoxicity against cancer cell lines. The MTT assay is a standard colorimetric method used for this purpose, which measures the metabolic activity of cells as an indicator of their viability.[14] The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of the compound required to inhibit cell growth by 50%.

| Compound | Target Cell Line | IC50 (µM) | Reference Compound (IC50) |

| Derivative 5a | HCT 116 (Colorectal) | 0.72 | Methotrexate (0.7 µM) |

| Derivative 5b | HCT 116 (Colorectal) | 1.55 | Methotrexate (0.7 µM) |

| Table 1: In vitro cytotoxicity of Ethyl 2-aminothiazole-4-carboxylate derivatives against the HCT 116 human colorectal cancer cell line.[1] |

The data clearly indicates that derivative 5a exhibits potent anticancer activity, comparable to the established chemotherapeutic agent, methotrexate.[1]

Analysis of Apoptosis and Cell Cycle Arrest

Flow cytometry is a powerful technique used to analyze the effects of a compound on apoptosis and the cell cycle.

-

Apoptosis: By using Annexin V (which binds to phosphatidylserine on the surface of early apoptotic cells) and propidium iodide (PI, a DNA stain that enters late apoptotic/necrotic cells), one can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. Studies on similar thiazole derivatives have demonstrated a significant increase in the population of apoptotic cells following treatment.[10]

-

Cell Cycle: Staining cells with a DNA-intercalating dye like PI allows for the quantification of DNA content, thereby revealing the distribution of cells across the different phases of the cell cycle (G0/G1, S, G2/M). A study on a 2-(substituted)amino-1,3-thiazole derivative showed a significant arrest of leukemia cells in the G2/M phase.[9]

Signaling Pathway Modulation

The molecular mechanisms underlying the observed apoptosis and cell cycle arrest can be elucidated by examining the expression levels of key regulatory proteins using Western blotting.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 2-aminothiazole-4-acetate 99 53266-94-7 [sigmaaldrich.com]

- 6. Buy this compound | 53266-94-7 [smolecule.com]

- 7. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 8. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Antimicrobial Potential of Ethyl 2-amino-4-thiazoleacetate Derivatives

A (An in-depth technical guide) on the Antimicrobial Potential of Ethyl 2-amino-4-thiazoleacetate Derivatives

Preamble: Confronting the Crisis of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to return modern medicine to a pre-antibiotic era. This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents with distinct mechanisms of action capable of overcoming existing resistance.[1] Heterocyclic compounds, particularly those containing a thiazole nucleus, have emerged as a privileged scaffold in medicinal chemistry due to their wide range of biological activities.[2] The 2-aminothiazole moiety, in particular, is a cornerstone in the synthesis of numerous clinically significant drugs.[3] This guide focuses on derivatives of this compound, a versatile starting material for generating a diverse library of compounds with significant antimicrobial potential. We will explore the synthesis, mechanisms of action, structure-activity relationships, and evaluation protocols for these promising molecules, providing a comprehensive resource for researchers in the field of drug discovery.

Section 1: Synthesis of Bioactive Thiazole Scaffolds

The chemical tractability of this compound allows for extensive structural modifications, primarily at the C2-amino group and the C4-acetate moiety. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

Core Synthesis: The Hantzsch Thiazole Synthesis

The foundational method for creating the 2-aminothiazole ring is the Hantzsch synthesis, first reported in 1887.[4] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. For this compound, the synthesis typically proceeds via the reaction of an ethyl haloacetoacetate with thiourea.[4]

Experimental Protocol: Hantzsch Synthesis of this compound

-

Reactant Preparation: Dissolve thiourea (1.0 equivalent) in 95% ethanol in a round-bottom flask equipped with a reflux condenser. Heat the mixture to reflux for 15-20 minutes to ensure complete dissolution.[4]

-

Addition: Slowly add ethyl chloroacetate or ethyl bromoacetate (1.02 equivalents) to the refluxing solution. The α-halocarbonyl is the electrophilic component that will react with the nucleophilic sulfur of thiourea.

-

Reaction: Maintain the reaction mixture at reflux for 12 hours. Progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, the excess solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in a suitable solvent like ethyl acetate, and crystals are allowed to form. The product can be further purified by recrystallization.[5]

Derivatization via Schiff Base Formation

A prevalent and highly effective strategy for creating a diverse library of derivatives is the formation of Schiff bases (imines). This involves the condensation of the primary amino group at the C2 position of the thiazole ring with various aromatic or heteroaromatic aldehydes and ketones. This modification significantly impacts the molecule's steric and electronic properties, often enhancing its antimicrobial potency.[6][7]

Experimental Protocol: Synthesis of Ethyl 2-{[(E)-arylmethylidene]amino}-1,3-thiazole-4-carboxylate Derivatives

-

Reactant Mixture: In a solution of absolute ethanol (30 mL), dissolve this compound (0.05 mol) and the desired aldehyde or ketone (0.05 mol).[5]

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

-

Reaction Conditions: Stir and reflux the reaction mixture for 12 hours, monitoring its progress by TLC.[5]

-

Isolation: Upon completion, cool the mixture and evaporate the excess solvent. The crude product is then dissolved in ethyl acetate to facilitate crystallization and purification.[5]

Caption: Key antimicrobial mechanisms of thiazole derivatives.

Section 3: Structure-Activity Relationship (SAR)

The antimicrobial potency of these derivatives is highly dependent on their molecular structure. SAR studies provide critical insights into which chemical features are essential for activity, guiding the rational design of more effective compounds.

-

The 2-Amino Group: The free amino group is often a key pharmacophore. However, its conversion to a Schiff base (-N=CH-Ar) with various substituted aromatic aldehydes frequently enhances activity. [6]The nature and position of substituents on the aromatic ring play a crucial role.

-

Aromatic Ring Substituents: Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic ring of the Schiff base can significantly modulate the compound's lipophilicity and electronic distribution, thereby influencing its ability to penetrate bacterial membranes and interact with target enzymes. [8]For instance, compounds with a hydroxyl group on the benzene ring have shown strong binding affinity to target enzymes. [3]* The Thiazole Core: The thiazole ring itself is fundamental to the activity. Modifications at the C4 and C5 positions can also influence potency. While the ethyl acetate group at C4 is a common starting point, its hydrolysis or amidation can lead to derivatives with different properties.

-

Hybrid Molecules: Clubbing the thiazole nucleus with other heterocyclic rings like pyrazoline or triazole has been shown to produce hybrid compounds with synergistic or enhanced antimicrobial effects. [9]

Caption: Key structure-activity relationship insights.

Section 4: Protocols for Antimicrobial Evaluation

To quantify the antimicrobial potential of newly synthesized derivatives, standardized in vitro assays are essential. The broth microdilution method is a cornerstone technique for determining a compound's potency. [1][10]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation. [11][12] Protocol: Broth Microdilution MIC Assay

-

Preparation of Compound Stock: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a growth-supporting broth (e.g., Mueller-Hinton Broth). [12]This creates a gradient of compound concentrations across the plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. [13]4. Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. [12]5. Incubation: Incubate the plate at 37°C for 18-24 hours. [10]6. Reading the MIC: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration in which no turbidity is observed. [12]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as a subsequent step after the MIC is found. Protocol: MBC Determination

-

Subculturing: Following the MIC reading, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (the MIC well and all wells with higher concentrations). 2. Plating: Spot-plate these aliquots onto a drug-free agar medium (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates at 37°C for 24–48 hours. 4. Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., prevents any colony growth on the agar plate).

Data Presentation

The results of these assays are typically summarized in a table, allowing for direct comparison of the activity of different derivatives against a panel of microorganisms.

Table 1: Example Antimicrobial Activity Data (MIC in µg/mL)

| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | C. albicans (Fungus) | Reference |

| 2a | 250 | 375 | >500 | 250 | [3] |

| 2b | >500 | 375 | 375 | >500 | [3] |

| 2d | 250 | 375 | >500 | >500 | [3] |

| 2g | 250 | 375 | >500 | >500 | [3] |

| Ampicillin | - | - | - | - | [6] |

| Nystatin | - | - | - | 19.3 (ZoI mm) | [5] |

Note: Data presented is illustrative, compiled from cited literature. "ZoI" refers to Zone of Inhibition.

Section 5: Conclusion and Future Directions

Derivatives of this compound represent a highly promising and versatile class of compounds in the fight against antimicrobial resistance. Their straightforward synthesis, amenability to structural modification, and ability to target crucial bacterial enzymes like DNA gyrase make them attractive candidates for further development.

Future research should focus on:

-

Rational Design: Utilizing computational methods like molecular docking and QSAR to predict the activity of novel derivatives and optimize their interaction with specific bacterial targets. [14][8]* Expanding the Chemical Space: Synthesizing new hybrid molecules by combining the thiazole scaffold with other pharmacologically active moieties to explore potential synergistic effects.

-

Overcoming Resistance: Evaluating lead compounds against a broad panel of multidrug-resistant clinical isolates to identify agents with robust activity against challenging pathogens. [3]* In Vivo Evaluation: Advancing the most potent and non-toxic compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this chemical scaffold holds significant promise for delivering the next generation of antimicrobial agents desperately needed to address the global health crisis of AMR.

References

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

- Behera, A., & Jha, S. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

- Bhat, S. S., Kumar, A., Singh, P., & Singh, A. (2024). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling.

- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.

- Nikopharmad. (n.d.). MIC/MBC Testing | International and Accredited Lab.

- Saeed, A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking.

- Owuama, C. I. (2017). Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube. Academic Journals. [Link]

- Owuama, C. I. (2017). Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube method. Semantic Scholar. [Link]

- Kumar, P. K., & Kumar, Dr. B. S. (2024). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase.

- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.

- Ananthan, S., et al. (2009). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 19(18), 5353-5356. [Link]

- Saeed, A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116. [Link]

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review.

- Rather, M. A., et al. (2017). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Semantic Scholar. [Link]

- Kumar, S., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

- Hrast, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(22), 6982. [Link]

- Bhat, S. S., Kumar, A., Singh, P., & Singh, A. (2024). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling.